Cyclo(Tyr-Hpro)

Description

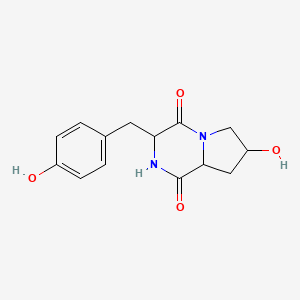

Structure

2D Structure

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C14H16N2O4/c17-9-3-1-8(2-4-9)5-11-14(20)16-7-10(18)6-12(16)13(19)15-11/h1-4,10-12,17-18H,5-7H2,(H,15,19) |

InChI Key |

JEKJKMJDASOZRW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intricacies of Cyclo(Tyr-Hpro): A Technical Guide to its Mechanism of Action

For Immediate Release

Fuzhou, China & Keelung, Taiwan – November 28, 2025 – In a significant contribution to the fields of microbiology and drug development, a comprehensive analysis of the mechanism of action of the cyclic dipeptide Cyclo(Tyr-Hpro) reveals its role as a modulator of bacterial quorum sensing. This technical guide provides an in-depth exploration of its biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct research on Cyclo(Tyr-Hpro) is emerging, this guide draws upon key comparative studies with its close structural analog, Cyclo(L-Pro-L-Tyr), to illuminate its function.

Core Mechanism of Action: Quorum Sensing Inhibition

Cyclo(Tyr-Hpro), and its analogs, function primarily as inhibitors of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation. By interfering with these signaling pathways, Cyclo(Tyr-Hpro) can attenuate bacterial pathogenicity without exerting the selective pressure that leads to antibiotic resistance, making it a promising candidate for novel anti-virulence therapies.

The primary target of these cyclic dipeptides in Pseudomonas aeruginosa, a model organism for studying quorum sensing, is the LasR receptor. Cyclo(L-Hyp-L-Tyr) and Cyclo(L-Pro-L-Tyr) have been shown to interact with LasR, competing with the native autoinducer molecules. This interaction disrupts the downstream signaling cascade that regulates the expression of virulence genes.[1][2]

A key finding is that the presence and position of hydroxyl groups on the cyclic dipeptide structure influence its specific inhibitory activities. While the non-hydroxylated analog, Cyclo(L-Pro-L-Phe), is more potent in inhibiting certain virulence factors, the hydroxylated derivatives like Cyclo(L-Hyp-L-Tyr) and Cyclo(L-Pro-L-Tyr) demonstrate superior efficacy in preventing biofilm formation.[3]

Both Cyclo(L-Hyp-L-Tyr) and Cyclo(L-Pro-L-Tyr) have been found to suppress genes in both the las and rhl quorum sensing systems in Pseudomonas aeruginosa.[1][4] This dual-pathway inhibition highlights their potential for broad-spectrum anti-quorum sensing activity.

Quantitative Data Summary

The following tables summarize the comparative quantitative data on the anti-quorum sensing and anti-biofilm activities of Cyclo(L-Hyp-L-Tyr) and its analogs against Pseudomonas aeruginosa PAO1.

| Compound | Key Structural Feature | Pyocyanin Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) | Biofilm Inhibition (%) |

| Cyclo(L-Pro-L-Phe) | No hydroxyl group | 73% | 77% | 61% | 48% |

| Cyclo(L-Pro-L-Tyr) | -OH on Tyrosine ring | 37% | 40% | 47% | 52% |

| Cyclo(L-Hyp-L-Tyr) | -OH on Proline ring | 47% | 5% | 8% | 50% |

| Data sourced from a study on P. aeruginosa PAO1 treated with 1.8 mM of each compound. |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methodologies used for its study, the following diagrams are provided.

Detailed Experimental Protocols

Biofilm Formation Inhibition Assay

This protocol is used to quantify the ability of Cyclo(Tyr-Hpro) to inhibit biofilm formation by P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1 strain)

-

Luria-Bertani (LB) broth

-

96-well polystyrene microtiter plates

-

Cyclo(Tyr-Hpro) stock solution (in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Bacterial Culture: Inoculate P. aeruginosa in LB broth and incubate overnight at 37°C with shaking.

-

Inoculation: Dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.05 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate. Add serial dilutions of the Cyclo(Tyr-Hpro) stock solution to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate without shaking at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Air dry the plate and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.

Quantification of Pyocyanin Production

This protocol measures the inhibition of pyocyanin, a virulence factor regulated by quorum sensing in P. aeruginosa.

Materials:

-

Supernatants from P. aeruginosa cultures treated with Cyclo(Tyr-Hpro)

-

Chloroform

-

0.2 M HCl

Procedure:

-

Extraction: To 3 mL of the cell-free supernatant from the bacterial culture, add 1.8 mL of chloroform and vortex vigorously.

-

Phase Separation: Centrifuge to separate the phases. Transfer the bottom blue (chloroform) layer to a fresh tube.

-

Acidification: Add 1 mL of 0.2 M HCl and vortex. The top layer will turn pink.

-

Quantification: Measure the absorbance of the top aqueous layer at 520 nm. The percentage of inhibition is calculated relative to the control.

Quantification of Elastase Activity

This protocol quantifies the activity of LasB elastase, another key virulence factor regulated by the las system.

Materials:

-

Supernatants from P. aeruginosa cultures treated with Cyclo(Tyr-Hpro)

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

-

Reaction Setup: Prepare a reaction mixture by adding 100 µL of the cell-free supernatant to 900 µL of Tris-HCl buffer containing 20 mg of ECR.

-

Incubation: Incubate the mixture at 37°C for 3-4 hours with shaking.

-

Measurement: Centrifuge the mixture to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm.

-

Calculation: The percentage of elastase activity inhibition is calculated relative to the control.

Conclusion

Cyclo(Tyr-Hpro) presents a compelling profile as a quorum sensing inhibitor. Its mechanism of action, centered on the disruption of the LasR signaling pathway and subsequent downregulation of virulence factor expression and biofilm formation, positions it as a promising lead compound for the development of novel anti-infective agents. The provided data and protocols offer a robust framework for further research into its therapeutic potential and for the rational design of more potent and specific derivatives.

References

- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cyclo(Tyr-Hpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic dipeptide Cyclo(Tyr-Hpro) and its close analog, Cyclo(Tyr-Pro). Due to the limited availability of specific experimental data for Cyclo(Tyr-Hpro), this document leverages data from the structurally similar Cyclo(Tyr-Pro) to provide a comprehensive analytical profile. This guide includes available mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Introduction

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cyclic peptides, Electrospray Ionization (ESI) is a common ionization method.

Table 1: Mass Spectrometry Data for Cyclo(L-Pro-L-Tyr)

| Parameter | Value | Source |

| Molecular Formula | C14H16N2O3 | [2] |

| Molecular Weight | 260.29 g/mol | [2] |

| [M+H]⁺ (Monoisotopic Mass) | 261.1235, 261.1237, 261.1239 | [3] |

| [M+Na]⁺ (Precursor m/z) | 283.1053 | [2] |

Note: The slight variations in the measured [M+H]⁺ values can be attributed to different experimental setups and calibrations across different studies.

A general protocol for the analysis of cyclic dipeptides using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is as follows:

-

Sample Preparation: Dissolve the cyclic dipeptide in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical. The gradient program should be optimized to achieve good separation of the analyte from any impurities.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of peptides.

-

Scan Mode: Full scan mode is used to detect the protonated molecule [M+H]⁺.

-

Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS or MSn) can be performed. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns of cyclic peptides can be complex due to the ring structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and conformation of a molecule in solution. While specific NMR data for Cyclo(Tyr-Hpro) is not available, a ¹H NMR spectrum for the related compound, cyclo(L-Pro-L-Tyr), has been reported in D₂O solution under basic conditions.

Table 2: ¹H NMR Data for Cyclo(L-Pro-L-Tyr) in D₂O

| Proton | Chemical Shift (ppm) Range | Notes |

| Aromatic (Tyr) | ~6.8 - 7.2 | Two distinct signals corresponding to the ortho and meta protons of the phenolic ring. |

| α-H (Tyr) | ~4.0 - 4.2 | |

| β-H (Tyr) | ~2.8 - 3.2 | |

| α-H (Pro) | ~4.0 - 4.2 | |

| β-H, γ-H, δ-H (Pro) | ~1.8 - 3.8 | Complex multiplet signals from the proline ring protons. |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. The data presented is an approximation based on published spectra.

A general protocol for acquiring ¹H and ¹³C NMR spectra of cyclic dipeptides is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the cyclic dipeptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O, or Methanol-d₄). The choice of solvent is crucial as it can influence the conformation of the peptide. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

2D NMR Experiments: For complete structural assignment and conformational analysis, various 2D NMR experiments can be performed:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is crucial for conformational analysis.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a cyclic dipeptide like Cyclo(Tyr-Hpro).

Caption: Experimental workflow for the spectroscopic analysis of Cyclo(Tyr-Hpro).

Conclusion

While specific, experimentally derived NMR and MS data for Cyclo(Tyr-Hpro) remain to be fully documented in publicly accessible literature, the data available for the closely related Cyclo(Tyr-Pro) provides a strong foundation for its analytical characterization. The experimental protocols outlined in this guide are standard methodologies for the analysis of cyclic dipeptides and can be readily adapted for the study of Cyclo(Tyr-Hpro). Further research is needed to populate the spectroscopic database for this specific compound, which will be invaluable for researchers in natural product chemistry, pharmacology, and drug development.

References

Bioavailability and Metabolic Fate of Cyclo(Tyr-Hpro): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Hpro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring compound found in organisms such as Streptomyces asenjonii. As part of the broader class of proline-containing DKPs, it possesses a rigidified backbone structure that often imparts enhanced stability against enzymatic degradation compared to linear peptides. This characteristic, coupled with the potential for significant biological activity, makes Cyclo(Tyr-Hpro) a molecule of interest for drug development and nutritional science.

This technical guide provides a comprehensive overview of the anticipated bioavailability and metabolic fate of Cyclo(Tyr-Hpro). Due to the limited direct research on this specific dipeptide, this guide synthesizes data from closely related hydroxyproline-containing cyclic dipeptides and outlines established experimental protocols for its detailed investigation. The information presented herein is intended to equip researchers with the foundational knowledge and methodological frameworks required to explore the pharmacokinetic profile of Cyclo(Tyr-Hpro).

Predicted Bioavailability of Cyclo(Tyr-Hpro)

Direct quantitative data on the oral bioavailability of Cyclo(Tyr-Hpro) is not currently available in the scientific literature. However, studies on analogous hydroxyproline-containing cyclic dipeptides strongly suggest that it likely possesses high oral absorption.

Surrogate Bioavailability Data: Cyclo(Ala-Hyp) and Cyclo(Leu-Hyp)

A pivotal study on collagen-derived cyclic dipeptides, cyclo(Ala-Hyp) and cyclo(Leu-Hyp), demonstrated markedly higher oral bioavailability in mice compared to their linear counterparts and other collagenous oligopeptides.[1][2] This suggests that the cyclic structure is key to efficient absorption from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of Hydroxyproline-Containing Cyclic Dipeptides and Related Oligopeptides After Oral Administration in Mice [1]

| Compound | Dose (µg) | Cmax (µg/mL) | Tmax (h) | AUC0–6 h (µg·h/mL) |

| Cyclo(Ala-Hyp) | 100 | 0.748 | 0.5 | Not Reported |

| Cyclo(Leu-Hyp) | 100 | 1.495 | 0.5 | Not Reported |

| Pro-Hyp | 100 | 0.118 | 0.5 | 0.431 |

| Ala-Hyp | 100 | Below LOQ | - | 0.065 |

| Gly-Pro-Hyp | 100 | 0.042 | 1.0 | 0.138 |

LOQ: Limit of Quantitation

The data clearly indicates that cyclic dipeptides containing hydroxyproline are absorbed far more efficiently than representative linear di- and tripeptides from collagen. This provides a strong rationale for predicting that Cyclo(Tyr-Hpro) will also exhibit favorable oral bioavailability.

Anticipated Metabolic Fate of Cyclo(Tyr-Hpro)

The metabolic fate of Cyclo(Tyr-Hpro) is expected to be governed by the stability of the diketopiperazine ring and the subsequent metabolism of its constituent amino acids, tyrosine and hydroxyproline. Proline-containing DKPs are known for their resistance to enzymatic degradation, which may lead to a longer half-life in vivo.[3][4]

The primary metabolic pathway is likely the hydrolysis of the amide bonds in the DKP ring, catalyzed by peptidases, to yield the linear dipeptide Tyr-Hpro. This dipeptide would then be further hydrolyzed into its constituent amino acids.

Potential Metabolic Pathways

-

Ring-Opening Hydrolysis : The diketopiperazine ring of Cyclo(Tyr-Hpro) can be hydrolyzed to form the linear dipeptide L-Tyrosyl-L-hydroxyproline.

-

Hydrolysis to Constituent Amino Acids : The resulting dipeptide would be susceptible to further hydrolysis by peptidases into L-tyrosine and L-hydroxyproline.

-

Amino Acid Metabolism :

-

L-Tyrosine : Can be metabolized through several well-established pathways, including conversion to catecholamines (dopamine, norepinephrine, epinephrine), melanin, or degradation to fumarate and acetoacetate.

-

L-Hydroxyproline : Primarily metabolized in the liver and kidneys, where it is converted to pyruvate and glyoxylate.

-

The following diagram illustrates the predicted metabolic cascade of Cyclo(Tyr-Hpro).

Caption: Predicted Metabolic Pathway of Cyclo(Tyr-Hpro).

Experimental Protocols for Characterization

To empirically determine the bioavailability and metabolic fate of Cyclo(Tyr-Hpro), a series of in vitro and in vivo experiments are necessary. The following are detailed protocols based on established methodologies in drug metabolism and pharmacokinetics.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

This assay is a well-established model for predicting human intestinal absorption of drugs.

Objective: To determine the permeability of Cyclo(Tyr-Hpro) across a monolayer of human intestinal epithelial cells and to assess if it is a substrate for efflux transporters like P-glycoprotein.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Transport Studies:

-

The transport of Cyclo(Tyr-Hpro) is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

A solution of Cyclo(Tyr-Hpro) in transport buffer is added to the donor compartment (apical or basolateral).

-

Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

-

Quantification: The concentration of Cyclo(Tyr-Hpro) in the collected samples is determined by a validated LC-MS/MS method.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

-

The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.

-

Caption: Caco-2 Permeability Assay Workflow.

In Vitro Metabolic Stability: Liver Microsomal Stability Assay

This assay provides an initial assessment of the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of Cyclo(Tyr-Hpro) in liver microsomes.

Methodology:

-

Incubation: Cyclo(Tyr-Hpro) is incubated with liver microsomes (from human, rat, or mouse) in the presence of the cofactor NADPH at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Quantification: The remaining concentration of Cyclo(Tyr-Hpro) at each time point is measured by LC-MS/MS.

-

Data Analysis:

-

The natural logarithm of the percentage of remaining Cyclo(Tyr-Hpro) is plotted against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

-

Caption: Microsomal Stability Assay Workflow.

In Vivo Bioavailability Study in Rodents

This study provides definitive data on the oral absorption and pharmacokinetic profile of a compound.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Cyclo(Tyr-Hpro) after oral administration.

Methodology:

-

Animal Model: Male ICR mice or Sprague-Dawley rats are used. Animals are fasted overnight before dosing.

-

Dosing: A solution of Cyclo(Tyr-Hpro) is administered by oral gavage at a specific dose.

-

Blood Sampling: Blood samples are collected via the tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Cyclo(Tyr-Hpro) are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is also included).

Caption: In Vivo Oral Bioavailability Study Workflow.

Conclusion

While direct experimental data on the bioavailability and metabolic fate of Cyclo(Tyr-Hpro) is currently lacking, evidence from closely related hydroxyproline-containing cyclic dipeptides provides a strong basis for predicting favorable oral absorption and enhanced in vivo stability. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically investigate the pharmacokinetic properties of Cyclo(Tyr-Hpro). Such studies are crucial for understanding its potential as a therapeutic agent or a bioactive food component and will pave the way for its further development.

References

- 1. Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Background of Cyclo(Tyr-Hpro) and its Isomer Cyclo(Pro-Tyr)

This technical guide provides a comprehensive overview of the discovery, historical background, biological activities, and mechanisms of action of the cyclic dipeptide Cyclo(Tyr-Hpro) and its extensively studied isomer, Cyclo(Pro-Tyr). Due to the limited specific research on Cyclo(Tyr-Hpro), this guide leverages the wealth of information available for Cyclo(Pro-Tyr) to provide a thorough understanding of this class of molecules for researchers, scientists, and drug development professionals.

Introduction and Discovery

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds formed from the condensation of two amino acids. Their rigid structure imparts significant stability against proteolysis, making them attractive scaffolds for drug discovery.

Cyclo(Tyr-Hpro)

Cyclo(Tyr-Hpro), or cyclo(Tyrosyl-hydroxyprolyl), is a naturally occurring cyclic dipeptide. Its discovery is linked to microbial sources. It has been identified as a natural product from Streptomyces asenjonii and Pantoea agglomerans.[1][2] Despite its identification from these microorganisms, detailed studies on its specific biological activities and historical background are limited in currently available scientific literature.

Chemical Structure:

-

IUPAC Name: 7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[2]

-

CAS Number: 813461-21-1[2]

-

Molecular Formula: C₁₄H₁₆N₂O₄[2]

-

Molecular Weight: 276.29 g/mol

Cyclo(Pro-Tyr)

In contrast, the isomeric compound Cyclo(Pro-Tyr), or cyclo(Prolyl-Tyrosyl), is a well-documented and extensively studied cyclic dipeptide. It is often referred to by its trivial name, Maculosin .

The initial discovery of Cyclo(Pro-Tyr) was as a host-specific phytotoxin produced by the fungus Alternaria alternata, which causes spotted knapweed disease. Since then, it has been isolated from a wide array of microorganisms, including various species of bacteria such as Pseudomonas, Bacillus, Streptomyces, and Lysobacter, as well as other fungi. This wide distribution suggests its significant role in microbial interactions and ecological competition.

Chemical Structure:

-

IUPAC Name: 3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

-

CAS Number: 4549-02-4

-

Molecular Formula: C₁₄H₁₆N₂O₃

-

Molecular Weight: 260.29 g/mol

Quantitative Data on Biological Activities

The majority of quantitative data on biological activities pertains to Cyclo(Pro-Tyr) (Maculosin). These findings are summarized in the tables below for clarity and comparative analysis.

Table 1: Antimicrobial and Antifungal Activity of Cyclo(Pro-Tyr)

| Target Organism | Activity Type | Value | Reference |

| Xanthomonas axonopodis pv. citri | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | |

| Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | |

| Botrytis cinerea | EC₅₀ (ROS Induction) | 0.2 mg/mL | |

| Foodborne Pathogenic Bacteria | Minimum Inhibitory Concentration (MIC) | 15.6 - 62.5 µg/mL | |

| Phytopathogenic Fungi | Minimum Inhibitory Concentration (MIC) | 125 - 250 µg/mL |

Table 2: Cytotoxic and Other Biological Activities of Cyclo(Pro-Tyr)

| Activity Type | Cell Line/Target | Value | Reference |

| Cytotoxicity | HepG2 (Human Liver Cancer) | IC₅₀: 42.98 µg/mL | |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Kᵢ: 9.86 mM | |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa PAO1 | 52% biofilm inhibition at 1.8 mM |

Signaling Pathways and Mechanisms of Action

Cyclo(Pro-Tyr) has been shown to modulate several key signaling pathways, contributing to its diverse biological effects.

Antifungal Mechanism: Inhibition of H+-ATPase (Pma1)

In fungi, Cyclo(Pro-Tyr) disrupts the plasma membrane integrity by targeting the proton pump H+-ATPase (Pma1). This leads to membrane depolarization, induction of oxidative stress, and increased membrane fluidity. The destabilization of membrane microdomains containing Pma1 is a key aspect of its antifungal action.

Anticancer Mechanism: Modulation of the PI3K/AKT Pathway

In human hepatocellular carcinoma (HepG2) cells, Cyclo(Pro-Tyr) has been reported to suppress tumor development by targeting the PI3K/AKT signaling pathway. It leads to a decrease in the phosphorylation of PI3K and AKT, and an increase in the levels of the tumor suppressor PTEN, as well as pro-apoptotic proteins like Bax and Caspase 3.

Quorum Sensing Inhibition: Targeting LasR/RhlR Systems

Cyclo(Pro-Tyr) interferes with bacterial cell-to-cell communication, known as quorum sensing (QS), particularly in Gram-negative bacteria like Pseudomonas aeruginosa. It can act as an antagonist to LuxR-type receptors, such as LasR and RhlR, which are key regulators of virulence factor production and biofilm formation. By binding to these receptors, Cyclo(Pro-Tyr) can disrupt the QS signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyclic dipeptides like Cyclo(Tyr-Hpro) and Cyclo(Pro-Tyr).

Isolation and Purification of Cyclo(Pro-Tyr) from Bacterial Culture

This protocol is adapted from methods used for isolating cyclic dipeptides from bacterial fermentation broths.

-

Culturing: Inoculate a suitable production medium (e.g., Luria-Bertani broth) with the producing bacterial strain (e.g., Pseudomonas fluorescens). Incubate with shaking at an appropriate temperature (e.g., 30°C) for a sufficient duration (e.g., 48-72 hours) to allow for the production of secondary metabolites.

-

Extraction: Centrifuge the culture to separate the supernatant from the bacterial cells. Extract the cell-free supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate. Pool the organic extracts.

-

Concentration: Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Column Chromatography: Resuspend the crude extract in a minimal volume of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the fractions.

-

Thin Layer Chromatography (TLC): Monitor the fractions by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Further purify the positive fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure cyclic dipeptide.

-

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC).

Representative Synthesis of a Hydroxyproline-Containing Cyclic Dipeptide

-

Protection of Amino Acids:

-

Protect the amino group of L-trans-4-hydroxyproline with a benzyloxycarbonyl (Cbz) group.

-

Protect the carboxylic acid of L-phenylalanine as a methyl ester.

-

-

Dipeptide Formation: Couple the Cbz-protected L-trans-4-hydroxyproline with the L-phenylalanine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Deprotection:

-

Remove the Cbz group by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).

-

Saponify the methyl ester using a base like sodium hydroxide to yield the free carboxylic acid.

-

-

Cyclization: Induce intramolecular cyclization of the linear dipeptide by heating in a high-boiling solvent like isopropanol or by using a coupling reagent at high dilution to favor the intramolecular reaction.

-

Purification: Purify the resulting cyclic dipeptide by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Grow the test bacterium in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the cyclic dipeptide in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cells (e.g., HepG2) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptide for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

-

Preparation of Reporter Strain: Grow the C. violaceum CV026 reporter strain, which produces the purple pigment violacein in response to short-chain N-acyl homoserine lactones (AHLs), overnight in LB broth.

-

Assay Setup: In a 96-well plate, add sub-inhibitory concentrations of the cyclic dipeptide, a suitable concentration of the AHL inducer (e.g., C6-HSL), and a diluted culture of C. violaceum CV026.

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Quantification of Violacein: Lyse the bacterial cells (e.g., with SDS) and extract the violacein with a solvent like DMSO or ethanol. Centrifuge to pellet the cell debris.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 585 nm.

-

Calculation of Inhibition: Calculate the percentage of violacein inhibition relative to the control (with AHL but without the cyclic dipeptide).

Conclusion

While the specific biological activities of Cyclo(Tyr-Hpro) remain an area for future investigation, the extensive research on its isomer, Cyclo(Pro-Tyr), highlights the significant potential of this class of cyclic dipeptides in drug development. The diverse activities of Cyclo(Pro-Tyr), including its antimicrobial, anticancer, and quorum sensing inhibitory effects, underscore the importance of its rigid and stable chemical scaffold. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of these and other related cyclic dipeptides. Further studies are warranted to elucidate the unique biological profile of Cyclo(Tyr-Hpro) and compare it with its well-characterized isomer.

References

In Silico Prediction of Cyclo(Tyr-Hpro) Targets: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico prediction and experimental validation of protein targets for the cyclic dipeptide Cyclo(Tyr-Hpro), also known as Cyclo(Pro-Tyr). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction to Cyclo(Tyr-Hpro) and In Silico Target Prediction

Cyclo(Tyr-Hpro) is a naturally occurring cyclic dipeptide with a range of reported biological activities, including antimicrobial, antifungal, antioxidant, and potential anticancer properties.[1][2][3] Identifying the molecular targets of this compound is crucial for understanding its mechanisms of action and for developing it as a potential therapeutic agent.

In silico target prediction methods are powerful computational tools that can accelerate the process of drug discovery by identifying potential protein-ligand interactions.[4] These methods, which include molecular docking, pharmacophore modeling, and network-based approaches, can screen large databases of proteins to predict which ones are likely to bind to a specific small molecule like Cyclo(Tyr-Hpro).[4] This guide will explore the predicted and experimentally validated targets of Cyclo(Tyr-Hpro) and provide the necessary technical details for researchers to build upon this knowledge.

Predicted and Validated Targets of Cyclo(Tyr-Hpro)

Several protein targets for Cyclo(Tyr-Hpro) have been identified through a combination of in silico prediction and experimental validation. The primary targets discussed in this guide are [H+]ATPase Pma1, the quorum-sensing regulatory protein LasR, and the enzyme tyrosinase. Additionally, the potential modulation of the PI3K/AKT signaling pathway is explored as a downstream effect.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Cyclo(Tyr-Hpro) with its identified targets.

| Target | Organism/System | Method | Parameter | Value | Reference |

| [H+]ATPase Pma1 | Botrytis cinerea | ROS Triggering Assay | EC50 | 0.2 mg/mL | |

| Botrytis cinerea | ATPase Activity Assay | Inhibition Type | Mixed-type | ||

| LasR | Pseudomonas aeruginosa | Gene Expression Analysis | Effect | Downregulation of las and rhl systems | |

| Pseudomonas aeruginosa | Molecular Docking | Binding Efficiency | Similar to 3OC12-HSL (autoinducer) | ||

| Tyrosinase | Mushroom | Enzyme Kinetics | Ki | 9.86 mM | |

| Mushroom | Molecular Docking | CDOCKER Energy | -11.4 kcal/mol | ||

| PI3K/AKT Pathway | Murine Hepatocellular Carcinoma | Western Blot | Effect | Decreased phosphorylation of PI3K and AKT |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the target validation of Cyclo(Tyr-Hpro).

In Silico Target Prediction Workflow

A general workflow for the in silico prediction of peptide targets can be structured as follows:

Protocol:

-

Peptide Structure Preparation: Obtain the 3D structure of Cyclo(Tyr-Hpro). This can be done through experimental methods like X-ray crystallography or NMR, or predicted using computational tools.

-

Target Database Screening: Utilize databases such as the Protein Data Bank (PDB), ChEMBL, or DrugBank to identify potential protein targets based on structural similarity to known ligands or by screening against a panel of disease-relevant proteins.

-

Molecular Docking: Perform molecular docking studies to predict the binding mode and affinity of Cyclo(Tyr-Hpro) to the identified potential targets. Software such as AutoDock, GOLD, or Glide can be used for this purpose.

-

Binding Affinity Prediction: Calculate the binding free energy of the docked complexes using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the binding affinity predictions.

-

ADME/Tox Prediction: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of Cyclo(Tyr-Hpro) using in silico models to assess its drug-likeness.

-

Hit Prioritization: Rank the potential targets based on docking scores, binding free energies, and favorable ADME/Tox profiles.

-

Experimental Validation: The top-ranked predicted targets should be validated experimentally using the protocols outlined below.

[H+]ATPase Pma1 Inhibition Assay

Objective: To determine the inhibitory effect of Cyclo(Tyr-Hpro) on the activity of fungal [H+]ATPase Pma1.

Materials:

-

Purified Pma1 enzyme

-

Cyclo(Tyr-Hpro)

-

ATP

-

Reaction buffer (e.g., 50 mM MES-Tris, pH 6.5, 5 mM MgCl2, 50 mM KCl, 1 mM DTT)

-

Malachite green reagent for phosphate detection

Protocol:

-

Prepare a reaction mixture containing the purified Pma1 enzyme in the reaction buffer.

-

Add varying concentrations of Cyclo(Tyr-Hpro) to the reaction mixture and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of ATP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., SDS).

-

Quantify the amount of inorganic phosphate released using the malachite green assay by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of Cyclo(Tyr-Hpro) relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition type (e.g., competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor (Cyclo(Tyr-Hpro)) and analyze the data using Lineweaver-Burk plots.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of Cyclo(Tyr-Hpro) against tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Cyclo(Tyr-Hpro)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of Cyclo(Tyr-Hpro) in the same buffer.

-

In a 96-well plate, add the phosphate buffer, L-DOPA solution, and the Cyclo(Tyr-Hpro) solution.

-

Initiate the reaction by adding the tyrosinase solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a specific duration (e.g., 20 minutes) to monitor the formation of dopachrome.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value.

-

To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (Cyclo(Tyr-Hpro)). Analyze the data using Dixon plots (1/velocity vs. inhibitor concentration) or Lineweaver-Burk plots (1/velocity vs. 1/[substrate]).

Signaling Pathways Modulated by Cyclo(Tyr-Hpro)

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Cyclo(Tyr-Hpro) has been shown to interfere with the quorum-sensing (QS) system in Pseudomonas aeruginosa, a key mechanism for regulating virulence factor production and biofilm formation. It is predicted to act by binding to the LasR receptor, a transcriptional regulator that responds to the autoinducer 3OC12-HSL. This interaction disrupts the normal QS cascade.

Disruption of Fungal Membrane Integrity via Pma1 Inhibition

In fungi such as Botrytis cinerea, Cyclo(Tyr-Hpro) targets the essential plasma membrane proton pump, [H+]ATPase Pma1. Inhibition of Pma1 disrupts the proton gradient across the fungal membrane, leading to membrane depolarization, increased oxidative stress, and ultimately, compromised membrane integrity and cell death.

Potential Downstream Modulation of the PI3K/AKT Signaling Pathway

While direct interaction has not been conclusively demonstrated, studies on the anticancer effects of Cyclo(Pro-Tyr) in hepatocellular carcinoma models suggest a downstream modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis. The observed decrease in the phosphorylation of PI3K and AKT upon treatment with Cyclo(Pro-Tyr) suggests an anti-proliferative and pro-apoptotic effect, which warrants further investigation to determine the precise mechanism.

Conclusion and Future Directions

The in silico prediction and subsequent experimental validation have identified several key molecular targets of Cyclo(Tyr-Hpro), providing a solid foundation for understanding its diverse biological activities. The inhibition of fungal Pma1, bacterial LasR, and the enzyme tyrosinase highlights the potential of this cyclic dipeptide in antifungal, antibacterial, and dermatological applications, respectively.

Future research should focus on:

-

Quantitative Binding Affinity: Determining precise binding affinities (e.g., Ki or IC50 values) for all identified targets to better understand the potency and selectivity of Cyclo(Tyr-Hpro).

-

Direct Target Identification for PI3K/AKT Pathway: Investigating whether Cyclo(Tyr-Hpro) directly interacts with any components of the PI3K/AKT pathway or if the observed effects are downstream of other primary targets.

-

In Vivo Efficacy and Safety: Conducting in vivo studies to evaluate the therapeutic efficacy and safety profile of Cyclo(Tyr-Hpro) for its various potential applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cyclo(Tyr-Hpro) to improve its potency, selectivity, and pharmacokinetic properties.

-

Off-Target Profiling: Performing comprehensive in silico and experimental off-target profiling to identify any potential adverse effects.

By addressing these research avenues, the full therapeutic potential of Cyclo(Tyr-Hpro) can be elucidated, paving the way for the development of novel drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Cyclo(Tyr-Hpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Cyclo(Tyr-Hpro), a cyclic dipeptide with potential as an anticancer agent. This document outlines the quantitative data on its cytotoxic effects, detailed experimental protocols for assessing cytotoxicity, and a visualization of the proposed signaling pathways involved in its mechanism of action. For the purposes of this guide, Cyclo(Tyr-Hpro) is considered equivalent to related proline and tyrosine-containing cyclic dipeptides, including Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and Cyclo(Pro-Tyr).

Data Presentation: Cytotoxic Activity of Cyclo(Tyr-Hpro) and Related Compounds

The cytotoxic effects of Cyclo(Tyr-Hpro) and its analogs have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Name/Variant | Cell Line | Assay Type | IC50 Value | Reference |

| Maculosin (Cyclo(Tyr-Pro)) | Human Liver Cancer Cells | Not Specified | 48.90 µg/mL | [1] |

| Cyclo(L-Pro-L-Tyr) | A549 (Lung Cancer) | MTT Assay | Low toxicity below 10 mM | [2] |

| Cyclo(L-Pro-L-Tyr) | NIH-3T3 (Mouse Embryo Fibroblast) | MTT Assay | Low toxicity below 10 mM | [2] |

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of compounds like Cyclo(Tyr-Hpro): the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cyclo(Tyr-Hpro) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cyclo(Tyr-Hpro) in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the corresponding Cyclo(Tyr-Hpro) dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Materials:

-

Cyclo(Tyr-Hpro) stock solution

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold 50% (w/v) solution

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After the compound treatment period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with distilled or deionized water to remove TCA and medium components.

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes on a mechanical shaker.

-

Measure the absorbance at a wavelength of approximately 515 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell growth or inhibition relative to the control wells.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of Cyclo(Tyr-Hpro).

Caption: General workflow for in vitro cytotoxicity screening.

Proposed Signaling Pathway for Cyclo(Tyr-Hpro)-Induced Apoptosis

Preliminary evidence suggests that the cytotoxic effects of Cyclo(Tyr-Hpro) may be mediated through the induction of apoptosis, potentially involving the PI3K/AKT signaling pathway.[3] The PI3K/AKT pathway is a critical regulator of cell survival, and its inhibition can lead to programmed cell death.

Caption: PI3K/AKT pathway in Cyclo(Tyr-Hpro)-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Cyclo(Tyr-Hpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Hpro), a cyclic dipeptide, has garnered interest within the scientific community for its potential bioactive properties. These molecules, also known as diketopiperazines, are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine sponges.[1][2] Their rigid structure and diverse functional groups contribute to a range of biological activities, with a growing body of evidence pointing towards their antioxidant capabilities.[3][4] This technical guide provides an in-depth exploration of the antioxidant properties of Cyclo(Tyr-Hpro) and its analogs, focusing on the underlying mechanisms of action, experimental protocols for evaluation, and a summary of the available quantitative data.

In Vitro Antioxidant Activity

The antioxidant activity of cyclic dipeptides is often evaluated using a panel of in vitro assays that measure their ability to scavenge free radicals. While specific quantitative data for Cyclo(Tyr-Hpro) is limited in publicly available literature, studies on analogous cyclic dipeptides provide valuable insights into their potential efficacy.

Table 1: Summary of In Vitro Antioxidant and Related Bioactivity Data for Cyclo(Tyr-Hpro) and Analogs

| Compound | Assay | Result | Source |

| Cyclo(L-Pro-L-Tyr) | Tyrosinase Inhibition (Ki) | 9.86 mM | [2] |

| Cyclic Dipeptides with Polar Amino Acids (e.g., Pro, Tyr) | Hydroxyl Radical Scavenging | Higher activity than vitamin E | |

| Cyclo(L-Pro-L-Tyr) | Cytotoxicity (HeLa cells) | IC50: 6.5 x 10⁻⁵ mg/mL | |

| Cyclo(L-Pro-L-Tyr) | Cytotoxicity (Caco-2 cells) | IC50: 1.8 x 10⁻⁴ mg/mL |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of the antioxidant activity of novel compounds. Below are detailed methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (Cyclo(Tyr-Hpro))

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Control: Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control solution to each well. Then, add the DPPH solution to initiate the reaction. The final volume in each well should be consistent. A typical ratio is 1:2 of sample to DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent and DPPH should also be measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Phosphate-buffered saline (PBS)

-

Test compound (Cyclo(Tyr-Hpro))

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Control: Prepare a series of dilutions of the test compound and the positive control.

-

Reaction Mixture: Add a small volume of the test compound or control solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the antioxidant properties of a novel compound like Cyclo(Tyr-Hpro).

References

- 1. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic dipeptides exhibit potency for scavenging radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Cyclo(Tyr-Hpro) by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Hpro), a cyclic dipeptide composed of tyrosine and hydroxyproline, belongs to the diketopiperazine (DKP) class of molecules. DKPs are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and mammals, and are also found in various fermented and heat-treated foods. Recently, these compounds have garnered significant interest due to their diverse biological activities, which include antimicrobial, antitumor, and quorum sensing inhibitory effects. Accurate quantification of Cyclo(Tyr-Hpro) in various biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as for the development of potential therapeutic agents.

This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Cyclo(Tyr-Hpro). The protocols outlined below are intended for researchers, scientists, and drug development professionals working with this and similar cyclic dipeptides.

Experimental Protocols

Standard Preparation

Materials:

-

Cyclo(Tyr-Hpro) standard (purity >98%)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Procedure:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Cyclo(Tyr-Hpro) standard and dissolve it in 1 mL of methanol.

-

Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and deionized water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma, urine, and cell culture media.

2.1. Protein Precipitation for Plasma Samples

This method is suitable for the rapid removal of proteins from plasma samples.

Materials:

-

Human or animal plasma

-

Acetonitrile (LC-MS grade) containing 0.1% formic acid, pre-chilled to -20°C

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

2.2. Solid-Phase Extraction (SPE) for Urine Samples [1][2]

This method is ideal for cleaning up and concentrating Cyclo(Tyr-Hpro) from complex urine matrices.

Materials:

-

Urine sample

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg)

-

Methanol (LC-MS grade)

-

Deionized water

-

Ammonium hydroxide (5% in methanol)

-

Formic acid (0.1% in water and methanol)

-

SPE manifold

Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

-

Loading: Acidify 1 mL of urine with 10 µL of formic acid and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

-

Transfer to an HPLC vial for analysis.

2.3. Liquid-Liquid Extraction (LLE) for Cell Culture Media

LLE is a suitable method for extracting cyclic dipeptides from aqueous cell culture media.

Materials:

-

Cell culture supernatant

-

Ethyl acetate (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of cell culture supernatant, add 3 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate).

-

Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

The following parameters should be optimized for the specific instrument used. The values provided are a starting point based on the analysis of similar cyclic dipeptides.[3][4] The molecular weight of Cyclo(Tyr-Hpro) is approximately 276.29 g/mol .

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the instrument |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Cyclo(Tyr-Hpro):

The exact m/z values for precursor and product ions should be determined by infusing a standard solution of Cyclo(Tyr-Hpro). Based on the structure and fragmentation patterns of similar compounds like Cyclo(L-Pro-L-Tyr) (precursor [M+H]+ at m/z 261.12)[3], the following are predicted transitions for Cyclo(Tyr-Hpro) (MW ≈ 276.3).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | Collision Energy (eV) (Starting Point) | Cone Voltage (V) (Starting Point) |

| Cyclo(Tyr-Hpro) | ~277.1 | ~136.1 (Tyrosine immonium ion) | 20 | 30 |

| Cyclo(Tyr-Hpro) | ~277.1 | ~86.1 (Hydroxyproline immonium ion) | 25 | 30 |

Data Presentation

Quantitative data should be summarized in a clear and structured format. An example is provided below.

Table 1: Quantitative Results for Cyclo(Tyr-Hpro) in Spiked Plasma Samples

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |

| QC Low | 10 | 9.5 | 95 |

| QC Mid | 100 | 102.1 | 102.1 |

| QC High | 500 | 490.5 | 98.1 |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantification of Cyclo(Tyr-Hpro).

Putative Signaling Pathway: Quorum Sensing Inhibition

Cyclo(Tyr-Hpro), similar to its analog Cyclo(Pro-Tyr), is hypothesized to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression in pathogens like Pseudomonas aeruginosa. The LasR-LasI system is a key component of this pathway.

Caption: Inhibition of the LasR-mediated quorum sensing pathway by Cyclo(Tyr-Hpro).

Putative Signaling Pathway: Antifungal Mechanism

Cyclic dipeptides have been shown to exhibit antifungal activity by disrupting the fungal plasma membrane, leading to increased membrane permeability and ultimately cell death.

Caption: Proposed mechanism of antifungal activity of Cyclo(Tyr-Hpro).

References

Application Notes and Protocols for Cell-Based Assays of Cyclo(Tyr-Hpro) Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cell-based assays to determine the biological activity of Cyclo(Tyr-Hpro), a cyclic dipeptide with known antimicrobial, anticancer, and antioxidant properties.

Anticancer Activity: Cytotoxicity in Human Liver Cancer Cells

Cyclo(Tyr-Hpro) has demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, with a reported IC50 of 48.90 µg/mL.[1] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through the PI3K/Akt signaling pathway.[2]

Quantitative Data: Anticancer Activity

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2 | 48.90 µg/mL | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the determination of the cytotoxic effects of Cyclo(Tyr-Hpro) on HepG2 cells using a colorimetric MTT assay.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cyclo(Tyr-Hpro)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of Cyclo(Tyr-Hpro) in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Cyclo(Tyr-Hpro). Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of Cyclo(Tyr-Hpro).

Workflow for the MTT cytotoxicity assay.

Experimental Protocol: Western Blot for PI3K/Akt Pathway

This protocol describes the analysis of key protein expression in the PI3K/Akt signaling pathway in HepG2 cells treated with Cyclo(Tyr-Hpro).

Materials:

-

HepG2 cells

-

Cyclo(Tyr-Hpro)

-

Lysis buffer (RIPA buffer)

-

Proteinase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat HepG2 cells with Cyclo(Tyr-Hpro) at the desired concentration (e.g., IC50 value) for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

References

Application Notes and Protocols: In Vivo Animal Models for Studying Cyclo(Tyr-Hpro) Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, dedicated in vivo animal model studies specifically investigating the effects of Cyclo(Tyr-Hpro) are not extensively available in the public scientific literature. The following application notes and protocols are therefore based on established methodologies for closely related cyclic dipeptides, such as Cyclo(Pro-Tyr) and Cyclo(His-Pro). These protocols are intended to serve as a foundational guide for researchers to design and implement in vivo studies for Cyclo(Tyr-Hpro), with the understanding that optimization and validation will be necessary.

Introduction to Cyclo(Tyr-Hpro) and Rationale for In Vivo Studies

Cyclo(Tyr-Hpro) is a cyclic dipeptide (CDP) that belongs to the diketopiperazine class of molecules. CDPs are known to exhibit a range of biological activities. While direct in vivo data for Cyclo(Tyr-Hpro) is limited, the structurally similar compound Cyclo(Pro-Tyr) has demonstrated various biological effects in vitro, including antibacterial and antifungal properties. Furthermore, other cyclic dipeptides like Cyclo(His-Pro) have been investigated for their neuroprotective and cognitive-enhancing potential in animal models.[1][2] The presence of a hydroxyl group on the proline residue in Cyclo(Tyr-Hpro) may influence its polarity, bioavailability, and interaction with biological targets compared to Cyclo(Pro-Tyr).

Given the biological activities of related compounds, in vivo animal models are essential to elucidate the physiological and pharmacological effects of Cyclo(Tyr-Hpro), including its pharmacokinetic profile, safety, and efficacy in various disease models.

Proposed In Vivo Animal Models

Based on the known activities of structurally related cyclic dipeptides, the following in vivo models are proposed for the investigation of Cyclo(Tyr-Hpro) effects.

Neuroprotective Effects in a Model of Neurodegeneration

Rationale: The related cyclic dipeptide Cyclo(His-Pro) has been shown to exert neuroprotective effects by modulating inflammatory and stress responses.[1][2] It is plausible that Cyclo(Tyr-Hpro) may possess similar neuroprotective properties. A common animal model to investigate neuroprotection is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

Experimental Workflow:

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Signaling Pathway:

Caption: Proposed signaling pathway for the neuroprotective effects of Cyclo(Tyr-Hpro).